molecular formula C5H9FS B14367430 1-Fluoro-4-(methylsulfanyl)but-2-ene CAS No. 92463-13-3

1-Fluoro-4-(methylsulfanyl)but-2-ene

Cat. No.: B14367430
CAS No.: 92463-13-3
M. Wt: 120.19 g/mol
InChI Key: IHIRWGRSZLZJBN-UHFFFAOYSA-N
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Description

1-Fluoro-4-(methylsulfanyl)but-2-ene is an organic compound characterized by the presence of a fluorine atom, a methylsulfanyl group, and a but-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(methylsulfanyl)but-2-ene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-(methylsulfanyl)but-2-ene with a fluoride source such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(methylsulfanyl)but-2-ene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the but-2-ene backbone can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Potassium fluoride, dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Various fluorine-substituted derivatives.

Scientific Research Applications

1-Fluoro-4-(methylsulfanyl)but-2-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(methylsulfanyl)but-2-ene involves its interaction with various molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methylsulfanyl group can undergo oxidation and reduction reactions, further modulating the compound’s properties and effects.

Comparison with Similar Compounds

1-Fluoro-4-(methylsulfanyl)but-2-ene can be compared with similar compounds such as:

    1-Fluoro-4-(methylsulfinyl)but-2-ene: Contains a sulfinyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

    1-Fluoro-4-(methylsulfonyl)but-2-ene:

    1-Fluoro-4-(methylthio)but-2-ene: Similar structure but with a thioether group, affecting its reactivity and interactions.

Properties

CAS No.

92463-13-3

Molecular Formula

C5H9FS

Molecular Weight

120.19 g/mol

IUPAC Name

1-fluoro-4-methylsulfanylbut-2-ene

InChI

InChI=1S/C5H9FS/c1-7-5-3-2-4-6/h2-3H,4-5H2,1H3

InChI Key

IHIRWGRSZLZJBN-UHFFFAOYSA-N

Canonical SMILES

CSCC=CCF

Origin of Product

United States

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